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molecular formula C11H14O3 B8526024 4-(1-Hydroxybutyl)benzoic acid

4-(1-Hydroxybutyl)benzoic acid

Cat. No. B8526024
M. Wt: 194.23 g/mol
InChI Key: PSKFWALLBOOVQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05045558

Procedure details

6 g of 4-formylbenzoic acid is dissolved in 100 ml of tetrahydrofuran and mixed with 100 ml of a 1-molar solution of propyl magnesium bromide in tetrahydrofuran. After 6 hours of reaction time at room temperature the mixture is stirred into 100 ml of 2M of hydrochloric acid, extracted with ether and the ether phase is concentrated by evaporation. The crystalline material is filtered off with toluene on a suction filter and dissolved in 45 ml of dioxane and 5 ml of water and treated with 1.5 g of sodium boron hydride. After 15 minutes at room temperature, the mixture is added to 1M of hydrochloric acid, extracted with ethyl acetate, dried, concentrated by evaporation and chromatographed on 120 g of silica gel [toluene/acetic acid/water (10:10:1); upper phase after addition of a little water)]. 4.04 g of 4-(1-hydroxybutyl)-benzoic acid with a melting point of 109°-113° C. is obtained.
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
100 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH:1]([C:3]1[CH:11]=[CH:10][C:6]([C:7]([OH:9])=[O:8])=[CH:5][CH:4]=1)=[O:2].[CH2:12]([Mg]Br)[CH2:13][CH3:14].Cl>O1CCCC1>[OH:2][CH:1]([C:3]1[CH:11]=[CH:10][C:6]([C:7]([OH:9])=[O:8])=[CH:5][CH:4]=1)[CH2:12][CH2:13][CH3:14]

Inputs

Step One
Name
Quantity
6 g
Type
reactant
Smiles
C(=O)C1=CC=C(C(=O)O)C=C1
Name
Quantity
100 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CC)[Mg]Br
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCCC1
Step Three
Name
Quantity
100 mL
Type
reactant
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After 6 hours of reaction time at room temperature the mixture
Duration
6 h
EXTRACTION
Type
EXTRACTION
Details
extracted with ether
CONCENTRATION
Type
CONCENTRATION
Details
the ether phase is concentrated by evaporation
FILTRATION
Type
FILTRATION
Details
The crystalline material is filtered off with toluene on a suction
FILTRATION
Type
FILTRATION
Details
filter
DISSOLUTION
Type
DISSOLUTION
Details
dissolved in 45 ml of dioxane
ADDITION
Type
ADDITION
Details
5 ml of water and treated with 1.5 g of sodium boron hydride
ADDITION
Type
ADDITION
Details
the mixture is added to 1M of hydrochloric acid
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
CUSTOM
Type
CUSTOM
Details
dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated by evaporation
CUSTOM
Type
CUSTOM
Details
chromatographed on 120 g of silica gel [toluene/acetic acid/water (10:10:1)
ADDITION
Type
ADDITION
Details
upper phase after addition of a little water)]

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
OC(CCC)C1=CC=C(C(=O)O)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 4.04 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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